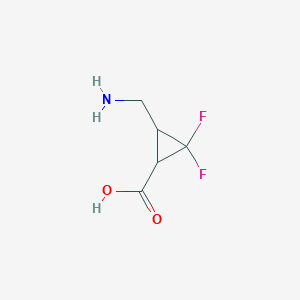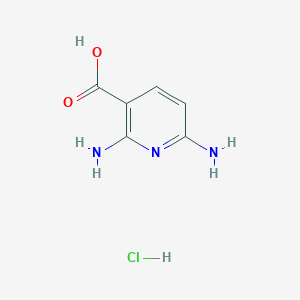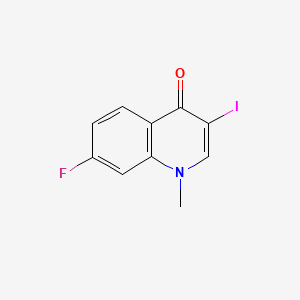
7-Fluoro-3-iodo-1-methyl-1,4-dihydroquinolin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Fluoro-3-iodo-1-methyl-1,4-dihydroquinolin-4-one is a heterocyclic compound that has garnered significant interest in various fields of research and industry. This compound is part of the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-3-iodo-1-methyl-1,4-dihydroquinolin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of anthranilic acid derivatives with suitable halogenating agents to introduce the fluorine and iodine atoms into the quinoline ring . The reaction conditions often require the use of catalysts and solvents to facilitate the cyclization and halogenation processes.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .
化学反应分析
Types of Reactions
7-Fluoro-3-iodo-1-methyl-1,4-dihydroquinolin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The fluorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization: Further cyclization reactions can lead to the formation of fused ring systems.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The reaction conditions often involve the use of solvents such as dichloromethane, acetonitrile, and dimethylformamide, along with catalysts like palladium and copper salts .
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological activities and properties .
科学研究应用
7-Fluoro-3-iodo-1-methyl-1,4-dihydroquinolin-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antibacterial and antiviral properties.
Medicine: It is explored for its potential use in drug development, particularly for its ability to inhibit specific enzymes and pathways.
Industry: The compound finds applications in the development of new materials and as a component in various chemical processes.
作用机制
The mechanism of action of 7-Fluoro-3-iodo-1-methyl-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential biological processes in microorganisms, making it a potential candidate for antimicrobial drug development .
相似化合物的比较
Similar Compounds
- 7-Fluoro-4-chloroquinoline
- 5-Fluoro-6,7,8-trichloroquinoline
- 6,7-Difluoro-5,8-dichloroquinoline
Uniqueness
7-Fluoro-3-iodo-1-methyl-1,4-dihydroquinolin-4-one is unique due to the presence of both fluorine and iodine atoms in its structure. This combination of halogens can enhance its biological activity and provide unique chemical properties compared to other quinoline derivatives .
属性
分子式 |
C10H7FINO |
|---|---|
分子量 |
303.07 g/mol |
IUPAC 名称 |
7-fluoro-3-iodo-1-methylquinolin-4-one |
InChI |
InChI=1S/C10H7FINO/c1-13-5-8(12)10(14)7-3-2-6(11)4-9(7)13/h2-5H,1H3 |
InChI 键 |
RPRFUEKFLAPGBG-UHFFFAOYSA-N |
规范 SMILES |
CN1C=C(C(=O)C2=C1C=C(C=C2)F)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![tert-butyl N-[1-[(E)-N'-hydroxycarbamimidoyl]cyclopentyl]carbamate](/img/structure/B13655103.png)
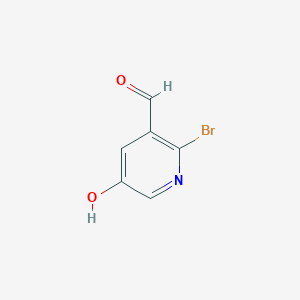
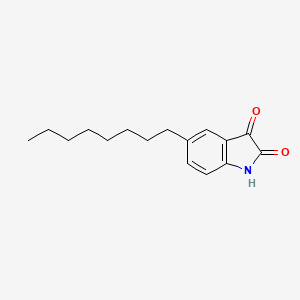
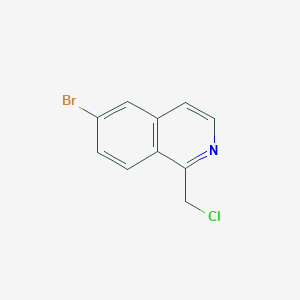
![rel-((1R,8S,9s)-4,5-Dibromobicyclo[6.1.0]nonan-9-yl)methanol](/img/structure/B13655131.png)
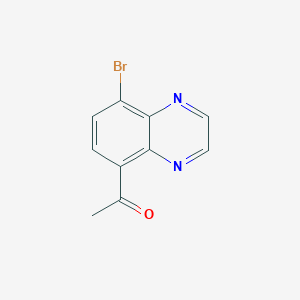

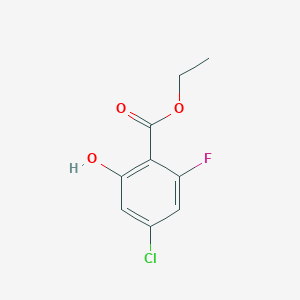

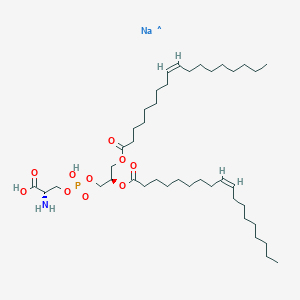
![{[2-Oxo-1,2-bis(pyridin-2-yl)ethylidene]amino}thiourea](/img/structure/B13655161.png)
